molecular formula C18H23F3N2OS B10870262 N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

Cat. No.: B10870262
M. Wt: 372.5 g/mol
InChI Key: ZIWXUWHLXUCWJS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with the molecular formula C₁₈H₂₃F₃N₂OS. This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a carbothioamide group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbothioamide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbothioamide group may produce primary or secondary amines.

Scientific Research Applications

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-hydroxy-4-phenylpiperidine-1-carbothioamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-cyclopentyl-4-hydroxy-4-[3-(methyl)phenyl]piperidine-1-carbothioamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.

Uniqueness

The presence of the trifluoromethyl group in N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .

Properties

Molecular Formula

C18H23F3N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide

InChI

InChI=1S/C18H23F3N2OS/c19-18(20,21)14-5-3-4-13(12-14)17(24)8-10-23(11-9-17)16(25)22-15-6-1-2-7-15/h3-5,12,15,24H,1-2,6-11H2,(H,22,25)

InChI Key

ZIWXUWHLXUCWJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O

Origin of Product

United States

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